
Discovery and history of 1,2,4-triazole
compounds

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Mercapto-1,2,4-triazole

Cat. No.: B187511 Get Quote

An In-depth Technical Guide to the Discovery and History of 1,2,4-Triazole Compounds

Introduction
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms

and two carbon atoms, is a cornerstone of modern medicinal and agricultural chemistry.[1][2][3]

Compounds incorporating this scaffold exhibit a vast spectrum of biological activities, including

antifungal, antibacterial, anticancer, and anti-inflammatory properties.[4][5][6][7] This technical

guide provides an in-depth exploration of the foundational discoveries and seminal synthetic

methodologies that established the field of 1,2,4-triazole chemistry. It is intended for

researchers, scientists, and drug development professionals seeking to understand the

historical context and fundamental principles of this critical chemical class.

The Dawn of Triazole Chemistry
The journey into the chemistry of the carbon-nitrogen ring system known as "triazole" began in

the late 19th century. The first recorded mention of the triazole name was by J.A. Bladin in

1885, marking the formal beginning of this distinct area of heterocyclic chemistry.[8][9]

However, it was the development of robust synthetic routes in the early 20th century that

unlocked the potential for creating a wide array of derivatives.
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Figure 1: Timeline of Foundational 1,2,4-Triazole Syntheses

1885
Bladin names the 'triazole' ring system

1905
Einhorn describes reaction of

imides with hydrazines

1911
Pellizzari reports synthesis from

amides and acylhydrazides

1914
Brunner expands upon Einhorn's work,

- establishing the Einhorn-Brunner Reaction

Click to download full resolution via product page

A brief timeline of key historical discoveries.

Foundational Synthetic Methodologies
Two classical named reactions, the Einhorn-Brunner reaction and the Pellizzari reaction,

represent the earliest practical methods for constructing the 1,2,4-triazole ring. These methods,

while often requiring harsh conditions, laid the groundwork for all subsequent synthetic

innovations.

The Einhorn-Brunner Reaction (1905, 1914)
First described by the German chemist Alfred Einhorn in 1905 and later expanded upon by Karl

Brunner in 1914, this reaction synthesizes 1,2,4-triazoles from the condensation of imides

(diacylamines) with hydrazines.[5][8][10][11] The reaction is typically catalyzed by a weak acid

and forms an isomeric mixture of triazoles if the diacylamine is unsymmetrical.[5][10]
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Reaction Mechanism: The mechanism commences with the protonation of the hydrazine, which

then attacks a carbonyl group of the imide.[5][10] A subsequent series of steps involving the

loss of water, a 1,5-proton shift, and an intramolecular cyclization leads to the formation of the

five-membered ring.[5][10] A final dehydration step yields the aromatic 1,2,4-triazole product.[5]

[10]

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole This protocol is a

representative example of the Einhorn-Brunner reaction.

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine N-

formyl benzamide (1 equivalent) and phenylhydrazine (1.1 equivalents).[12]

Solvent and Catalyst Addition: Add glacial acetic acid to serve as both the solvent and the

weak acid catalyst.

Reaction: Heat the mixture to reflux. The reaction progress should be monitored using Thin

Layer Chromatography (TLC). Reaction times can range from several hours to overnight.[13]

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The

product often precipitates from the solution.

Purification: Collect the crude solid by filtration. Purify the 1,5-diphenyl-1,2,4-triazole by

recrystallization from a suitable solvent, such as ethanol.[12]

Characterization: Confirm the structure and purity of the final product using techniques such

as NMR, IR, and Mass Spectrometry.

The Pellizzari Reaction (1911)
Discovered by Guido Pellizzari in 1911, this method involves the thermal condensation of an

amide and an acylhydrazide to form a 1,2,4-triazole.[4] The reaction is a direct and

fundamental approach to symmetrically and asymmetrically substituted 3,5-diaryl-1,2,4-

triazoles.

Reaction Mechanism: The reaction is initiated by the nucleophilic attack of the nitrogen in the

hydrazide on the carbonyl carbon of the amide.[4] This is followed by an intramolecular
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cyclization and a cascade of dehydration steps, ultimately forming the stable aromatic 1,2,4-

triazole ring.[4][14]

Figure 2: General Experimental Workflow for the Pellizzari Reaction
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A typical workflow for the Pellizzari reaction.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole This protocol provides a

general method for synthesizing a classic 1,2,4-triazole via the Pellizzari reaction.[12]

Reactant Preparation: A mixture of benzamide (1 equivalent) and benzoyl hydrazide (1

equivalent) is combined in a reaction vessel suitable for high-temperature heating.[12]

Reaction: The mixture is heated, often neat (without solvent), at a high temperature (typically

>140°C) for several hours. The removal of the water byproduct drives the reaction to

completion.

Isolation: After the reaction is complete, the mixture is cooled to room temperature, causing

the crude product to solidify. The solid mass is then triturated with a solvent like ethanol to

break it up and wash away impurities.[14]

Purification: The crude 3,5-diphenyl-1,2,4-triazole is collected and purified by recrystallization

from a suitable solvent, such as ethanol or acetic acid.[12][14]

Characterization: The identity and purity of the product are confirmed by analytical methods

(NMR, IR, Mass Spectrometry, and melting point analysis).

Comparative Data on Foundational Methods
While detailed quantitative yield data from the original publications of the early 20th century are

not readily available in modern formats, the characteristics and limitations of these classical

methods have been well-documented over the subsequent decades.
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Feature
Einhorn-Brunner Reaction
(1905/1914)

Pellizzari Reaction (1911)

Reactants
Diacylamine (Imide) +

Hydrazine
Amide + Acylhydrazide

Product Type Substituted 1,2,4-triazoles
3,5-Disubstituted 1,2,4-

triazoles

Typical Conditions
Reflux in the presence of a

weak acid (e.g., acetic acid)

High temperatures (140°C+),

often performed neat[4][14]

Key Intermediate N-acyl amidrazone analog Acyl amidrazone

Reported Limitations
Can produce isomeric mixtures

with unsymmetrical imides

Requires high temperatures

and long reaction times, often

resulting in low yields and side

products[4][14]

Early Biological Significance
The development of these synthetic routes was not merely an academic exercise. It was

quickly recognized that the 1,2,4-triazole scaffold was a key structural motif in biologically

active molecules. Early investigations revealed that derivatives possessed a wide range of

properties, including antibacterial, antifungal, antidepressant, and hypoglycemic activities,

paving the way for the extensive drug discovery efforts seen today.[4][5]

Conclusion
The discovery and early history of 1,2,4-triazole compounds were defined by the pioneering

work of chemists like Einhorn, Brunner, and Pellizzari. Their development of the first reliable,

albeit challenging, synthetic routes provided the chemical tools necessary to access this

versatile heterocyclic system. These foundational methods, born from the classical era of

organic chemistry, directly enabled the exploration of 1,2,4-triazoles and their derivatives,

ultimately leading to their prominent status in modern therapeutic and industrial applications.

Understanding this history provides critical context for today's researchers who continue to

build upon this century-old legacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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